N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-(Isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
Properties
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUBNIZKLAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis might start with a pyridazine derivative, reacting with isopropyl thiol under controlled conditions to ensure the selective formation of the desired product.
Typical reaction conditions include moderate temperatures and the use of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
In industrial settings, the production process is often scaled up, utilizing large reactors and continuous flow systems to optimize yield and purity.
Solvents like dimethylformamide (DMF) or dichloromethane (DCM) may be used to enhance the solubility of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The isopropylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed on the pyridazinyl ring or other reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents for nucleophilic substitution, such as bromine or chlorine.
Major Products Formed:
Oxidized sulfoxides or sulfones.
Reduced pyridazine derivatives.
Substituted benzamide products with various functional groups replacing hydrogen on the aromatic ring.
Scientific Research Applications
Chemistry:
Biology:
Investigated for its potential as a molecular probe due to its ability to interact with biological targets.
Medicine:
Studied for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry:
Used in the development of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
Molecular Targets and Pathways:
The compound may exert its effects by binding to specific enzymes or receptors, influencing biological pathways related to inflammation, cell proliferation, or other cellular processes.
Research often involves studying its interaction with molecular targets using computational models or biochemical assays.
Comparison with Similar Compounds
Key Observations :
- Substitution at 6-position : The isopropylthio group in the target compound contrasts with the triazole-methoxy groups in TPA023 and L838415. Thioether groups (as in the target compound) typically increase metabolic stability compared to ethers but may reduce water solubility.
- 3-position diversity : The benzamide-ethyl chain in the target compound differs from aryl or fluorinated aryl groups in analogs, suggesting divergent receptor interaction profiles.
2.2 Pharmacological Activity
- The isopropylthio group may enhance selectivity for α3 subunits, as sulfur-containing analogs often exhibit subtype specificity .
- TPA023 : Demonstrates anxiolytic effects without sedation (α2/α3 selectivity; EC50 = 0.3 μM for α2, 0.4 μM for α3) .
- L838417: Non-sedating due to α2/α3 partial agonism and α5 antagonism (IC50 = 10 nM for α5) .
2.3 Toxicity and Metabolism
- Target Compound: No direct toxicity data. However, thioether-containing compounds (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline [IQ] from ) are associated with mutagenicity in some contexts . This warrants caution in preclinical evaluation.
- DS1/DS2: Bromine substituents in DS1 may increase toxicity compared to non-halogenated analogs like the target compound .
Biological Activity
N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article will explore the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a triazolo-pyridazine moiety, which is often associated with various biological activities. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For instance, a common synthetic route involves the reaction of isopropylthiocyanate with hydrazine derivatives followed by cyclization with pyridazine derivatives.
Biological Activity Overview
Research indicates that compounds in the triazolo-pyridazine class exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives show significant cytotoxicity against various cancer cell lines.
- Kinase Inhibition : Some compounds demonstrate potent inhibition of specific kinases, which are crucial in cancer progression.
Anticancer Activity
A study evaluated several triazolo-pyridazine derivatives for their cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds showed IC50 values indicating effective inhibition at low concentrations. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Kinase Inhibition
The compound's mechanism of action often involves the inhibition of c-Met kinase, a target implicated in tumor growth and metastasis. In vitro studies demonstrated that certain derivatives achieved IC50 values comparable to established inhibitors like Foretinib:
| Compound | c-Met IC50 (μM) |
|---|---|
| 12e | 0.090 |
| Foretinib | 0.019 |
This indicates that this compound could be a viable candidate for further development as a therapeutic agent targeting c-Met .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cancer cells. The binding affinity to c-Met and other kinases suggests a mechanism involving competitive inhibition at the ATP-binding site. This interaction leads to downstream effects on signaling pathways critical for cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
